Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a hydroxy-substituted tetrahydronaphthalene moiety, and an imidazolidinone ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions using diazomethane or similar reagents.
Formation of the Imidazolidinone Ring: This step involves the reaction of the intermediate with urea or thiourea under acidic or basic conditions to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone: shares similarities with other cyclopropyl and imidazolidinone derivatives.
Tetrahydronaphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Imidazolidinone derivatives: Compounds with variations in the imidazolidinone ring structure.
Uniqueness
- The combination of the cyclopropyl group, hydroxy-substituted tetrahydronaphthalene moiety, and imidazolidinone ring makes this compound unique.
- Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
cyclopropyl-[3-(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)imidazolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16-14-4-2-1-3-12(14)7-8-15(16)18(23)20-10-9-19(11-20)17(22)13-5-6-13/h7-8,13,21H,1-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJITQHKEMXOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C(=O)N3CCN(C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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